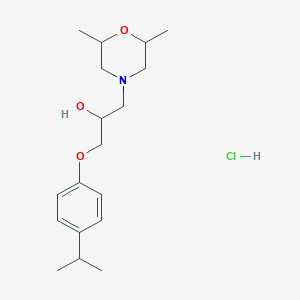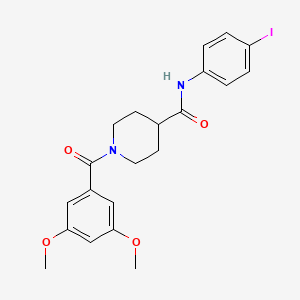
1-(2,6-dimethyl-4-morpholinyl)-3-(4-isopropylphenoxy)-2-propanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-dimethyl-4-morpholinyl)-3-(4-isopropylphenoxy)-2-propanol hydrochloride, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is a widely used research tool in the field of pharmacology and has been utilized in various scientific studies.
作用机制
1-(2,6-dimethyl-4-morpholinyl)-3-(4-isopropylphenoxy)-2-propanol hydrochloride 118,551 selectively blocks β2-adrenergic receptors, which are primarily found in smooth muscle cells of the bronchi, blood vessels, and uterus. By blocking these receptors, 1-(2,6-dimethyl-4-morpholinyl)-3-(4-isopropylphenoxy)-2-propanol hydrochloride 118,551 inhibits the effects of epinephrine and norepinephrine, which are the primary agonists of β2-adrenergic receptors.
Biochemical and Physiological Effects
1-(2,6-dimethyl-4-morpholinyl)-3-(4-isopropylphenoxy)-2-propanol hydrochloride 118,551 has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce airway hyperresponsiveness, inhibit smooth muscle contraction, and decrease heart rate and blood pressure. It has also been shown to have anti-inflammatory effects and to inhibit the release of pro-inflammatory cytokines.
实验室实验的优点和局限性
1-(2,6-dimethyl-4-morpholinyl)-3-(4-isopropylphenoxy)-2-propanol hydrochloride 118,551 has several advantages for lab experiments. It is a highly selective β2-adrenergic receptor antagonist, which allows for specific targeting of these receptors. It also has a long half-life, which makes it suitable for prolonged experiments. However, 1-(2,6-dimethyl-4-morpholinyl)-3-(4-isopropylphenoxy)-2-propanol hydrochloride 118,551 has some limitations. It has low solubility in water, which can make it difficult to administer in some experimental settings. It also has poor bioavailability, which can limit its effectiveness in some studies.
未来方向
There are several future directions for the use of 1-(2,6-dimethyl-4-morpholinyl)-3-(4-isopropylphenoxy)-2-propanol hydrochloride 118,551 in scientific research. One potential area of study is the role of β2-adrenergic receptors in the development and progression of cardiovascular disease. Another potential direction is the investigation of the effects of 1-(2,6-dimethyl-4-morpholinyl)-3-(4-isopropylphenoxy)-2-propanol hydrochloride 118,551 on the immune system and its potential use in the treatment of autoimmune diseases. Additionally, further research is needed to explore the potential therapeutic applications of 1-(2,6-dimethyl-4-morpholinyl)-3-(4-isopropylphenoxy)-2-propanol hydrochloride 118,551 in various pathological conditions.
Conclusion
1-(2,6-dimethyl-4-morpholinyl)-3-(4-isopropylphenoxy)-2-propanol hydrochloride 118,551 is a selective β2-adrenergic receptor antagonist that has been widely used as a research tool in the field of pharmacology. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well studied. There are several potential future directions for the use of 1-(2,6-dimethyl-4-morpholinyl)-3-(4-isopropylphenoxy)-2-propanol hydrochloride 118,551 in scientific research, which may lead to new insights into the role of β2-adrenergic receptors in various physiological and pathological conditions.
合成方法
1-(2,6-dimethyl-4-morpholinyl)-3-(4-isopropylphenoxy)-2-propanol hydrochloride 118,551 can be synthesized by reacting 4-isopropylphenol with 2,6-dimethylmorpholine in the presence of sodium hydride. The resulting product is then reacted with 3-(chloro-1-propyl)propane-1,2-diol to produce 1-(2,6-dimethyl-4-morpholinyl)-3-(4-isopropylphenoxy)-2-propanol hydrochloride 118,551 hydrochloride.
科学研究应用
1-(2,6-dimethyl-4-morpholinyl)-3-(4-isopropylphenoxy)-2-propanol hydrochloride 118,551 has been used in various scientific studies, particularly in the field of pharmacology. It has been utilized as a research tool to investigate the role of β2-adrenergic receptors in different physiological and pathological conditions. It has also been used to study the pharmacokinetics and pharmacodynamics of β2-adrenergic receptor antagonists.
属性
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3.ClH/c1-13(2)16-5-7-18(8-6-16)21-12-17(20)11-19-9-14(3)22-15(4)10-19;/h5-8,13-15,17,20H,9-12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUXNCCWXIPLBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=CC=C(C=C2)C(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylmorpholin-4-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-fluorophenyl)-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B5112773.png)

![1,3-benzodioxol-5-yl[1-(2-chloro-6-fluorobenzyl)-3-piperidinyl]methanone](/img/structure/B5112777.png)

![(5-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)cyclopropylamine](/img/structure/B5112793.png)
![N-(4-isopropoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5112806.png)
![N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-propoxybenzohydrazide](/img/structure/B5112817.png)

![N-(3-phenylpropyl)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5112842.png)
![2-phenoxyethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5112853.png)
![3-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5112857.png)

![3-[1-(4-fluorobenzoyl)-2-pyrrolidinyl]-5-isopropylisoxazole](/img/structure/B5112867.png)
![2-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5112875.png)